N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide
Description
This compound is a thieno[3,4-c]pyrazole derivative featuring a 4-chlorophenyl substituent at the 2-position of the bicyclic core and a 3,4,5-triethoxybenzamide group attached to the 3-position. The 4-chlorophenyl group introduces electron-withdrawing properties, while the triethoxybenzamide moiety may enhance solubility and influence binding interactions due to its bulky, oxygen-rich structure.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4S/c1-4-30-20-11-15(12-21(31-5-2)22(20)32-6-3)24(29)26-23-18-13-33-14-19(18)27-28(23)17-9-7-16(25)8-10-17/h7-12H,4-6,13-14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXCHHCBAZTFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 415.89 g/mol. The compound features a thieno[3,4-c]pyrazole core and a triethoxybenzamide group that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.89 g/mol |
| Structure | Thieno[3,4-c]pyrazole core with triethoxybenzamide |
1. Anticancer Activity
Research indicates that compounds with thieno[3,4-c]pyrazole scaffolds exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that thienopyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In a study focusing on neuroinflammation models, similar compounds were shown to reduce the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglia . This suggests that this compound may possess neuroprotective effects through modulation of inflammatory responses.
3. Antimicrobial Activity
Compounds based on the thieno[3,4-c]pyrazole structure have also been tested for antimicrobial activity. A study reported promising antifungal and antitubercular effects against various pathogenic strains . The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway reduces the expression of pro-inflammatory cytokines.
- Microbial Disruption : Interference with microbial cell wall synthesis or function.
Case Study 1: Neuroprotection in Parkinson's Disease
In a model of Parkinson's disease (PD), similar compounds demonstrated efficacy in protecting dopaminergic neurons from LPS-induced neuroinflammation. The treatment led to decreased levels of inflammatory markers and improved behavioral outcomes in animal models .
Case Study 2: Antifungal Activity
A series of thienopyrazole derivatives were synthesized and tested against fungal pathogens. The results indicated that some compounds exhibited high antifungal activity against strains such as Candida albicans and Aspergillus niger .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and molecular differences between the target compound and analogous derivatives:
| Compound Name | Core Structure | Substituents (R1, R2) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide (Target) | Thieno[3,4-c]pyrazole | R1: 4-chlorophenyl; R2: 3,4,5-triethoxybenzamide | Not explicitly provided | Estimated ~500* | Not available |
| 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | Thieno[3,4-c]pyrazole | R1: 4-methylphenyl; R2: 4-bromobenzamide | C₂₁H₁₇BrN₄O₂S | Not provided | 958587-45-6 |
| N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | Thieno[3,4-c]pyrazole | R1: 4-chlorophenyl; R2: 5-oxo-pyrrolidinecarboxamide | C₂₂H₁₉ClN₄O₂S | 438.9 | 893934-07-1 |
| N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide | Thieno[3,4-c]pyrazole | R1: 4-methoxybenzyl-amide; R2: furan-2-carboxamide | Not provided | Not provided | 1105218-62-9 |
Notes:
- Structural Variations: Substituent Effects: The target compound’s 3,4,5-triethoxybenzamide group distinguishes it from derivatives with simpler benzamide (e.g., 4-bromo in ) or pyrrolidinecarboxamide (e.g., 5-oxo in ) substituents. Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound and contrasts with the 4-methylphenyl group in , which may modulate electronic properties and metabolic stability.
- Molecular Weight : The target compound’s molecular weight is estimated to exceed 500 g/mol based on comparison with (438.9 g/mol), due to the addition of three ethoxy groups.
- Functional Implications :
- Derivatives with bromine () or fluorine (e.g., ) may exhibit distinct reactivity in cross-coupling reactions or enhanced lipophilicity.
- The pyrrolidinecarboxamide in introduces a cyclic amide, which could influence conformational flexibility and hydrogen-bonding capacity compared to the rigid triethoxybenzamide.
Research Findings and Limitations
- Available Data : The provided evidence lacks explicit biological or physicochemical data (e.g., IC₅₀, logP, solubility) for direct pharmacological comparison. Structural inferences are drawn from substituent chemistry and molecular parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
